molecular formula C14H19F3N2 B5615762 1-methyl-4-[3-(trifluoromethyl)benzyl]-1,4-diazepane

1-methyl-4-[3-(trifluoromethyl)benzyl]-1,4-diazepane

Cat. No. B5615762
M. Wt: 272.31 g/mol
InChI Key: DRHFCKXWOOBBKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazepane derivatives, including the type similar to 1-methyl-4-[3-(trifluoromethyl)benzyl]-1,4-diazepane, involves coupling reactions and cyclization processes. For instance, 1-methylhomopiperazine can be coupled with diazonium salts to afford 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes, showcasing the approach in synthesizing diazepane derivatives with varied substituents (Moser & Vaughan, 2004).

Molecular Structure Analysis

The crystal and molecular structures of diazepane derivatives can be complex. For example, the crystal structure of certain diazepane compounds has been elucidated using X-ray diffraction analysis, revealing details about the arrangement of atoms and the configuration of the molecule (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Diazepane derivatives participate in various chemical reactions, contributing to their broad range of chemical properties. For example, the reaction pathways may involve multicomponent dicyclization and ring-opening sequences leading to the synthesis of complex diazepine structures (Geng et al., 2019).

Physical Properties Analysis

The physical properties of diazepane derivatives, such as solubility, melting points, and stability, are crucial for their application in chemical synthesis. These properties are influenced by the molecular structure and substituents on the diazepane ring. The stable crystalline or oil nature of these compounds, along with their characterization through NMR, IR spectroscopy, and mass spectrometry, highlights the diversity in their physical properties (Moser & Vaughan, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of diazepane derivatives are significantly impacted by their structural features. The presence of functional groups, especially the diazenyl group, affects their chemical behavior in reactions and their interaction with other molecules. The synthesis techniques and conditions, such as the use of different catalysts and solvents, also play a crucial role in determining the chemical properties of these compounds (Shaabani et al., 2009).

properties

IUPAC Name

1-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2/c1-18-6-3-7-19(9-8-18)11-12-4-2-5-13(10-12)14(15,16)17/h2,4-5,10H,3,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHFCKXWOOBBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-diazepane

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